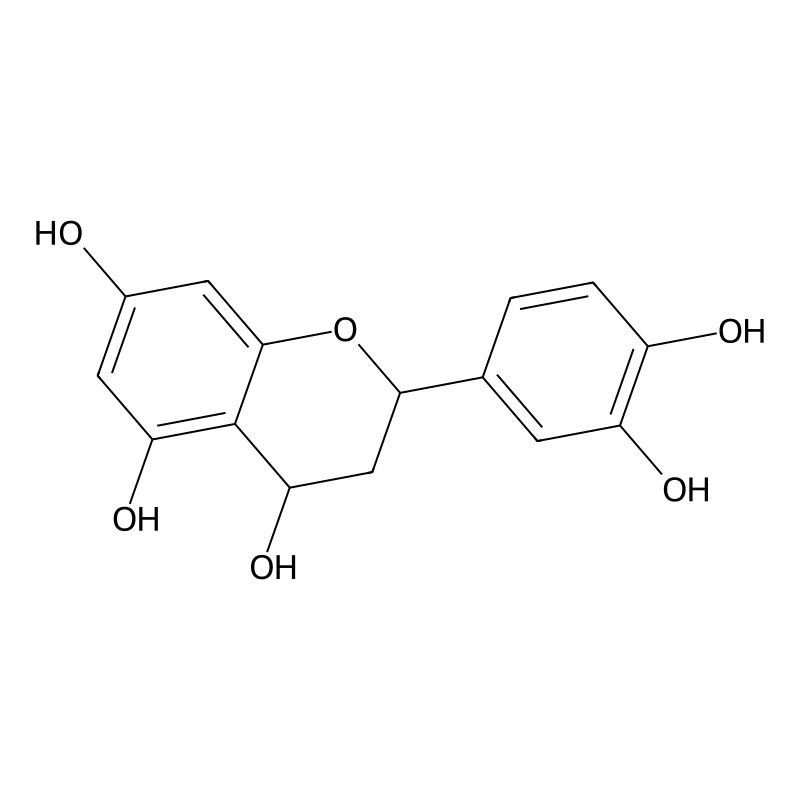

Luteoforol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Plant Defense Mechanisms:

Luteoforol is believed to play a role in plants' defense mechanisms against various stresses, including:

- Pathogens: Studies suggest that luteoforol, along with other flavonoids, can act as phytoalexins, which are antimicrobial compounds produced by plants in response to infection. [Source: Luteoforol, a flavan 4-ol, is induced in pome fruits by prohexadione-calcium and shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens, ]

- Environmental Stress: Research suggests that luteoforol, along with other flavonoids, may help plants cope with environmental stressors like UV radiation and drought. [Source: The roles of flavonoids in forest ecosystems, ]

Potential Health Benefits:

Luteoforol's antioxidant properties have led to research on its potential health benefits, although more studies are needed to confirm these effects. Some areas of investigation include:

- Anti-inflammatory effects: Studies suggest that luteoforol may have anti-inflammatory properties, but more research is needed to understand its potential applications. [Source: Luteoforol, a citrus flavanone, inhibits lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophage cells, ]

- Cardiovascular health: Some studies suggest that luteoforol may play a role in maintaining cardiovascular health, but more research is needed to understand its mechanisms and potential benefits. [Source: The impact of citrus flavanones on cardiovascular health, ]

Luteoforol is a flavan-4-ol, a type of flavonoid compound characterized by a specific arrangement of hydroxyl groups on its aromatic rings. It is primarily known for its role in plant defense mechanisms, particularly in pome fruits, where it is induced by the application of prohexadione-calcium. This compound has garnered attention due to its potential as a phytoalexin, which are substances produced by plants in response to stress or pathogen attack .

The synthesis of luteoforol can be achieved through several methods:

- Reduction of Eriodictyol: Luteoforol can be synthesized by reducing eriodictyol with sodium borohydride. This method is straightforward and yields the desired flavan-4-ol structure effectively .

- Induction via Prohexadione-Calcium: In agricultural settings, luteoforol is induced in plants through treatment with prohexadione-calcium, which enhances its biosynthesis as part of the plant's defense mechanism against pathogens .

Luteoforol has several applications, particularly in agriculture and plant biology:

- Plant Defense: Its primary application lies in enhancing plant resistance to diseases, particularly in pome fruits. By inducing luteoforol production, farmers can potentially reduce reliance on chemical pesticides .

- Research Tool: It serves as an important compound for studying plant responses to biotic stress and the role of flavonoids in plant biology.

Studies have indicated that luteoforol interacts with various pathogens and may influence the metabolic pathways associated with flavonoid biosynthesis. Its interaction with prohexadione-calcium suggests a complex relationship where this compound not only acts as a growth regulator but also modifies flavonoid metabolism leading to increased levels of luteoforol and related compounds . This dual role enhances the understanding of how plants respond to environmental stresses.

Luteoforol shares structural similarities with several other flavonoids and phenolic compounds. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Eriodictyol | Flavan-3-ol | Precursor to luteoforol; higher solubility |

| 3-Deoxyleucocyanidin | Leucoanthocyanidin | Lacks hydroxyl group at position 3; involved in pigmentation |

| Luteolin | Flavone | Contains an additional double bond; known for anti-inflammatory properties |

| Catechin | Flavan-3-ol | Commonly found in tea; known for antioxidant properties |

Luteoforol's uniqueness lies in its specific induction mechanism and its effective role against specific pathogens like Erwinia amylovora, setting it apart from other similar compounds that may not exhibit such targeted biological activity .

Precursor Molecules and Key Intermediates

Luteoforol originates from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. The pathway’s initial steps involve three key enzymes:

- Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to trans-cinnamic acid.

- Cinnamate 4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to form p-coumaric acid.

- 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

Subsequent condensation of p-coumaroyl-CoA with three malonyl-CoA units, catalyzed by chalcone synthase (CHS), yields naringenin chalcone. Chalcone isomerase (CHI) then cyclizes this intermediate into naringenin, a flavanone central to flavonoid diversification. In luteoforol biosynthesis, naringenin undergoes reduction at the C4 position, a reaction mediated by flavanone 4-reductase (F4R), to produce the flavan-4-ol skeleton.

Key intermediates:

| Compound | Role | Enzymatic Step |

|---|---|---|

| Phenylalanine | Primary precursor | PAL-catalyzed deamination |

| trans-Cinnamic acid | First phenylpropanoid product | PAL activity |

| p-Coumaroyl-CoA | Activated intermediate | 4CL activity |

| Naringenin chalcone | Flavanone precursor | CHS-mediated condensation |

| Naringenin | Flavanone substrate for F4R | CHI-mediated isomerization |

Enzymatic Conversion Mechanisms

The conversion of naringenin to luteoforol involves flavanone 4-reductase (F4R), an NADPH-dependent enzyme that reduces the ketone group at C4 to a hydroxyl group. This reaction is reversible, with luteoforol serving as both a biosynthetic end product and a substrate for oxidative reconversion to flavanones under specific conditions. F4R exhibits strict stereospecificity, producing only (2S)-flavan-4-ols, which are critical for downstream phytoalexin activity.

In Sorghum bicolor, luteoforol is further oxidized to 3-deoxyanthocyanidins (e.g., luteolinidin) by anthocyanidin synthase (ANS), linking flavan-4-ol metabolism to pigment biosynthesis. However, in pome fruits like apple and pear, luteoforol accumulates as a terminal phytoalexin due to the absence of ANS orthologs.

Role of Flavone Synthase and Dihydroflavonol Reductase

While flavone synthase (FNS) and dihydroflavonol reductase (DFR) are central to flavonoid diversification, their roles in luteoforol biosynthesis are indirect:

- Flavone synthase (FNS): Diverts flavanones toward flavone production (e.g., apigenin) via C2–C3 dehydrogenation, competing with F4R for naringenin substrates. In Medicago truncatula, FNSII (a cytochrome P450 monooxygenase) converts naringenin to apigenin, reducing flavan-4-ol availability.

- Dihydroflavonol reductase (DFR): Typically reduces dihydroflavonols to leucoanthocyanidins in anthocyanin biosynthesis. Although DFR does not directly interact with luteoforol, its activity influences flux through competing branches of the flavonoid pathway.

Enzyme specificity:

- F4R prefers flavanones with a single B-ring hydroxyl (e.g., naringenin) over polyhydroxylated substrates.

- FNSII exhibits broader substrate tolerance, accepting both naringenin and eriodictyol.

Regulation of Flavan-4-ol Biosynthesis

Luteoforol production is tightly regulated at transcriptional and post-translational levels:

- Transcriptional control:

- The maize P1 transcription factor directly activates F3'H1, encoding flavonoid 3'-hydroxylase, which hydroxylates apiforol to luteoforol.

- In apple, prohexadione-calcium—a growth retardant—suppresses gibberellin biosynthesis while upregulating F4R and related genes, leading to luteoforol accumulation.

Pathway competition:

Environmental induction:

Pathogen-Induced Biosynthesis in Pome Fruits

The biosynthesis of luteoforol in pome fruits follows a tightly regulated pathway that responds specifically to pathogen invasion and chemical induction [1] [19]. Research has demonstrated that prohexadione-calcium treatment serves as a primary inducer of luteoforol accumulation in apple and pear tissues, with significant compound production occurring within 9-12 hours post-treatment [1] [2]. The biosynthetic pathway involves flavanone 4-reductase acting on eriodictyol to produce luteoforol, which represents the immediate precursor to condensed phlobaphenes [20] [27].

Pathogen-induced biosynthesis occurs through a rapid response mechanism where attempted fungal or bacterial penetration triggers luteoforol production within 2-3 hours of initial contact [17]. Studies using Helminthosporium maydis and Colletotrichum graminicola as model pathogens have shown that luteoforol accumulation reaches peak levels between 12-24 hours following pathogen recognition [17]. The compound's synthesis appears to be regulated independently of traditional phenylpropanoid pathway enzymes, as phenylalanine ammonia-lyase and 4-hydroxycinnamate:CoA ligase activities remain unchanged during luteoforol induction [17].

Table 1: Luteoforol Biosynthesis Induction Parameters in Pome Fruits

| Treatment/Inducer | Plant Species | Induction Time | Peak Accumulation | Source Reference |

|---|---|---|---|---|

| Prohexadione-calcium | Apple (Malus × domestica) | 9-12 hours post-treatment | 24-48 hours | Spinelli et al. 2005 [1] [2] |

| Pathogen attack | Pome fruits (general) | 2-3 hours post-penetration | 12-24 hours | Nicholson et al. 1987 [17] |

| Stress conditions | Rosaceous species | Variable (hours to days) | Variable | Various studies [1] [2] [8] |

| Mechanical wounding | Apple/Pear tissues | Rapid (hours) | 12-24 hours | Spinelli et al. 2005 [1] |

The regulation of luteoforol biosynthesis involves transcriptional control of flavonoid 3'-hydroxylase genes, particularly in response to P1 transcription factor activity [27]. This regulatory mechanism ensures that luteoforol production occurs specifically in response to stress conditions while maintaining metabolic efficiency under normal physiological states [27].

Antibacterial and Fungicidal Activity Against Plant Pathogens

Luteoforol demonstrates exceptional broad-spectrum antimicrobial activity against both bacterial and fungal plant pathogens, with particular efficacy against Erwinia amylovora, the causative agent of fire blight disease [1] [2] [9]. Comparative studies have revealed that luteoforol exhibits antimicrobial activity more than ten times greater than structurally related compounds such as luteolinidin and apigeninidin [2]. The compound's bactericidal properties extend to multiple gram-positive and gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, and Vibrio cholerae [10].

Fungicidal activity of luteoforol has been documented against several important plant pathogenic fungi, with notable effectiveness against Colletotrichum graminicola and moderate activity against Venturia inaequalis [5] [2]. The mechanism of antimicrobial action appears to involve disruption of pathogen cell membrane integrity and interference with essential metabolic processes [2] [10]. Research indicates that luteoforol's unstable and highly reactive nature contributes to its potent biocidal effects, as the compound readily interacts with pathogen cellular components [2].

Table 2: Luteoforol Antimicrobial Activity Against Plant Pathogens

| Pathogen/Microorganism | Activity Type | Relative Activity Level | Source Reference |

|---|---|---|---|

| Erwinia amylovora (various strains) | Bactericidal | High (>10x vs luteolinidin/apigeninidin) | Spinelli et al. 2005 [1] [2] |

| Klebsiella pneumoniae | Bactericidal | High | Spinelli et al. 2005 [10] |

| Pseudomonas aeruginosa | Bactericidal | High | Spinelli et al. 2005 [10] |

| Salmonella typhi | Bactericidal | High | Spinelli et al. 2005 [10] |

| Staphylococcus aureus | Bactericidal | High | Spinelli et al. 2005 [10] |

| Vibrio cholerae | Bactericidal | High | Spinelli et al. 2005 [10] |

| Colletotrichum graminicola | Fungicidal | High | Poloni and Schirawski [5] |

| Venturia inaequalis | Fungicidal | Moderate | Spinelli et al. 2005 [2] |

| Pantoea agglomerans | Bactericidal | Moderate | Spinelli et al. 2005 [2] |

| Pseudomonas fluorescens | Bactericidal | Moderate | Spinelli et al. 2005 [2] |

The antimicrobial efficacy of luteoforol appears to be structure-dependent, with the presence of hydroxyl groups at specific positions contributing significantly to its biological activity [23] [26]. The compound's ability to generate reactive intermediates upon cellular contact enhances its antimicrobial potency and contributes to its role as an effective plant defense molecule [2] [23].

Hypersensitive Response Induction in Host Tissues

Luteoforol plays a crucial role in triggering hypersensitive response mechanisms within host plant tissues, contributing to localized cell death that effectively restricts pathogen spread [2] [12] [13]. The hypersensitive response represents a form of programmed cell death characterized by rapid cellular necrosis at the site of pathogen invasion, serving as a critical component of plant innate immunity [12] [14]. Research indicates that luteoforol not only exhibits direct antimicrobial properties but also functions as a signaling molecule that induces hypersensitive-like reactions in host plant tissues [2].

The mechanism of hypersensitive response induction by luteoforol involves the compound's release from cellular compartments upon pathogen attack, where it subsequently destroys pathogen cells while simultaneously triggering host cell death responses [2]. This dual action creates an environment hostile to pathogen establishment and prevents systemic infection spread [12] [13]. Studies have demonstrated that luteoforol-induced hypersensitive responses occur rapidly following pathogen recognition, typically within hours of initial contact [2] [8].

The cellular processes underlying luteoforol-mediated hypersensitive responses involve complex signaling cascades that coordinate defense gene expression and metabolic reprogramming [8] [21]. These responses include activation of pathogenesis-related protein synthesis, enhancement of cell wall fortification mechanisms, and modulation of secondary metabolite production [8] [21]. The hypersensitive response triggered by luteoforol appears to be particularly effective against biotrophic pathogens that require living host tissues for survival and reproduction [12] [14].

Comparative analysis of hypersensitive response induction reveals that luteoforol-treated tissues exhibit enhanced resistance to subsequent pathogen challenges, suggesting a priming effect on plant defense systems [8] [12]. This phenomenon indicates that luteoforol not only provides immediate protection but also contributes to the development of systemic acquired resistance through hypersensitive response activation [12] [13].

Synergy with Reactive Oxygen Species Defense Pathways

The defensive action of luteoforol is significantly enhanced through synergistic interactions with reactive oxygen species defense pathways, creating a multi-layered protection system against pathogen invasion [8] [16] [18]. Reactive oxygen species, including hydrogen peroxide, superoxide radicals, and hydroxyl radicals, function as both antimicrobial agents and signaling molecules in plant defense responses [16] [18]. Research has demonstrated that luteoforol accumulation coincides with increased reactive oxygen species production in pathogen-challenged tissues [8] [18].

The synergistic relationship between luteoforol and reactive oxygen species involves complementary mechanisms of pathogen inhibition and defense signal amplification [8] [16]. Luteoforol's antioxidant properties enable it to modulate reactive oxygen species levels, preventing excessive oxidative damage to host tissues while maintaining sufficient reactive oxygen species concentrations for antimicrobial activity [18] [26]. This precise regulation ensures optimal defense responses without compromising plant cellular integrity [16] [18].

Studies have shown that the combination of luteoforol and reactive oxygen species creates a hostile environment for pathogen establishment through multiple mechanisms including membrane lipid peroxidation, protein oxidation, and nucleic acid damage [16] [23]. The coordinated action of these defense components results in enhanced antimicrobial efficacy compared to individual compound activity [8] [18]. Furthermore, reactive oxygen species serve as signaling molecules that can amplify luteoforol production through feedback mechanisms, creating a self-reinforcing defense system [8] [16].

Table 3: Luteoforol Structural and Biochemical Properties

| Property | Value/Description | Source Reference |

|---|---|---|

| Chemical Formula | C15H14O6 | PubChem [3] |

| Molecular Weight | 290.27 g/mol | PubChem [3] |

| Chemical Class | Flavan-4-ol | ContaminantDB [6] |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | PubChem [3] |

| Synonyms | 3-Deoxyleucocyanidin, leucoluteolinidin | PubChem [3] |

| Stability | Unstable, highly reactive | Spinelli et al. 2005 [2] |

| Solubility | Moderate in polar solvents | Various studies |

| Color/Appearance | Colorless to pale yellow | Observational data |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

17334-50-8

13392-26-2